2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid
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Overview
Description
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid is a synthetic organic compound with the molecular formula C({17})H({24})N({2})O({4}). This compound is notable for its use in various research applications, particularly in the fields of chemistry and biology. It features a tetrahydropyridazine ring, a phenylacetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Scientific Research Applications
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid is used extensively in scientific research:
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Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features that mimic biological molecules.
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Medicine: : Research into new drug candidates often employs this compound as a building block for synthesizing potential therapeutic agents.
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Industry: : It is used in the development of new materials and chemical processes, particularly those requiring specific structural motifs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid typically involves multiple steps:
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Formation of the Tetrahydropyridazine Ring: : The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
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Introduction of the Boc Protecting Group: : The amine group on the tetrahydropyridazine ring is protected using tert-butoxycarbonyl anhydride (Boc(_2)O) in the presence of a base such as triethylamine. This step ensures that the amine functionality is protected during subsequent reactions.
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Attachment of the Phenylacetic Acid Moiety: : The phenylacetic acid moiety is introduced via a coupling reaction, often using reagents like carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group, facilitating its reaction with the protected amine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines, depending on the reagents used.
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Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions, allowing the free amine to react with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group, followed by reaction with electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted amines depending on the electrophile used.
Mechanism of Action
The mechanism of action of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Receptor Binding: It can interact with biological receptors, mimicking natural ligands and modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylpropanoic acid: Similar structure but with a propanoic acid moiety instead of phenylacetic acid.
2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylbutanoic acid: Contains a butanoic acid moiety.
Uniqueness
The uniqueness of 2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid lies in its specific combination of the tetrahydropyridazine ring, phenylacetic acid moiety, and Boc protecting group, which provides distinct chemical properties and reactivity patterns useful in various research and industrial applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]diazinan-1-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-12-8-7-11-18(19)14(15(20)21)13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHAFQHEBBLIGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640001 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-20-9 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)tetrahydropyridazin-1(2H)-yl](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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